tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Description
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a boronate-containing indole derivative widely used in Suzuki–Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. The tert-butyl carbamate group acts as a protective moiety for the indole nitrogen, while the tetramethyl dioxaborolane (pinacol boronate ester) at the 7-position enables efficient palladium-catalyzed couplings. This compound is characterized by its stability under inert conditions and compatibility with diverse reaction protocols .
Properties
Molecular Formula |
C19H26BNO4 |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-9-8-10-14(15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 |
InChI Key |
DUPDKCCGBOSLEE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The starting material, tert-butyl 7-bromoindole-1-carboxylate, is synthesized via Friedel-Crafts acylation of indole derivatives. Bromination at the 7-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP).
Catalytic System Optimization
Key studies demonstrate that palladium catalysts like [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or [Pd(OAc)₂] with triethylamine as a base yield optimal results. A representative procedure:
| Parameter | Condition |
|---|---|
| Catalyst | PdCl₂(dppf) (5 mol%) |
| Boron reagent | Bis(pinacolato)diboron (1.2 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Reaction time | 12–16 hours |
| Yield | 72–85% |
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boron reagent and reductive elimination to form the boronate ester.
Suzuki-Miyaura Cross-Coupling Followed by Functionalization
An alternative route employs Suzuki-Miyaura coupling to construct the indole backbone before introducing the Boc group. This method is advantageous for accessing derivatives with substitution patterns incompatible with direct borylation.
Coupling of Boronic Acids with Halogenated Intermediates
For example, 7-bromoindole derivatives are coupled with pinacol boronic esters under conditions adapted from the synthesis of analogous compounds:
| Component | Role |
|---|---|
| 7-Bromoindole | Electrophilic partner |
| Pinacolborane | Boron source |
| Pd(PPh₃)₄ | Catalyst (3 mol%) |
| K₂CO₃ | Base |
| Solvent | Toluene/EtOH (4:1) |
| Yield | 68–74% |
Boc Protection Post-Coupling
After coupling, the indole nitrogen is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with DMAP catalysis. This step achieves >90% conversion at 25°C within 2 hours.
Direct Boronylation of Preprotected Indoles
Recent advances enable direct C–H borylation of Boc-protected indoles, bypassing halogenation steps. Iridium-catalyzed methods using [Ir(COD)(OMe)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand show promise:
| Condition | Value |
|---|---|
| Catalyst | [Ir(COD)(OMe)]₂ (2 mol%) |
| Ligand | dtbpy (4 mol%) |
| Boron reagent | Bis(pinacolato)diboron |
| Solvent | Cyclohexane |
| Temperature | 100°C |
| Yield | 58% (7-position selectivity) |
While this approach reduces synthetic steps, regioselectivity remains challenging compared to directed ortho-metalation strategies.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate 4:1). Key characterization data aligns with literature values:
- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 12H, Bpin), 1.67 (s, 9H, Boc), 7.20–8.05 (m, 4H, indole-H)
- ¹³C NMR : 28.2 (Boc CH₃), 84.9 (Boc C), 125.1–139.7 (aromatic C), 153.1 (C=O)
- HRMS : m/z calc. for C₁₉H₂₆BNO₄ [M+H]⁺ 343.23, found 343.21
Challenges and Optimization Opportunities
Byproduct Formation
Competing protodeboronation and dimerization reduce yields at elevated temperatures. Lowering reaction temperatures to 60°C and using degassed solvents mitigate these issues.
Catalyst Cost
Pd-based systems remain expensive. Nickel catalysts (e.g., NiCl₂(dme)/PCy₃) offer a 30% cost reduction but require longer reaction times (24–36 hours).
Scalability
Kilogram-scale synthesis employs continuous flow reactors to enhance heat/mass transfer, achieving 89% yield at 0.5 M concentration.
Chemical Reactions Analysis
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boronate ester group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and probes. The indole moiety can interact with biological targets, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs by Core Heterocycle
The compound is compared below with analogs differing in core structure, boronate position, and functional groups.
Table 1: Structural and Functional Comparison of Boronate-Containing Compounds
*Hypothetical molecular weight based on structural analysis.
Reactivity and Application Differences
- Indole vs. Indazole : The indazole analog () exhibits lower reactivity in cross-couplings due to the electron-withdrawing nature of the second nitrogen, which reduces boronate activation .
- Isoindoline vs. Indole : The isoindoline derivative () lacks full aromaticity, leading to slower oxidative addition in palladium catalysis .
- Pyridine vs. Indole : Pyridine-based boronates () are more electron-deficient, enhancing their reactivity with electron-rich aryl halides but limiting stability under acidic conditions .
Table 2: Reactivity in Suzuki–Miyaura Couplings
| Compound Type | Relative Reactivity* | Preferred Coupling Partners |
|---|---|---|
| Indole (Target) | High | Aryl chlorides, heteroaryl triflates |
| Indazole | Moderate | Aryl bromides, iodides |
| Isoindoline | Low | Activated aryl halides |
| Pyridine | High | Electron-rich aryl halides |
*Based on electronic and steric effects .
Q & A
Q. What are the standard synthetic routes for tert-butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate, and what key intermediates are involved?
The compound is typically synthesized via a three-step protocol:
- Step 1 : Boc protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).
- Step 2 : Halogenation (e.g., bromination) at the 7-position using NBS or Br₂.
- Step 3 : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) catalyzed by Pd(dppf)Cl₂ in the presence of KOAc. Key intermediates include the halogenated indole precursor and the Boc-protected boronate ester .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its boronate ester functionality?
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and ~28 ppm (¹³C). The dioxaborolane protons resonate as a singlet at ~1.3 ppm.
- IR : Strong B-O stretches at ~1350–1310 cm⁻¹ and ~1210–1170 cm⁻¹.
- MS : Molecular ion [M+H]⁺ consistent with C₂₀H₂₈BNO₄ (calc. 365.2).
- X-ray diffraction : Confirms planarity of the boronate ester and indole core .
Q. What role does the tert-butyl carbamate (Boc) group play in the stability and reactivity of this compound during synthetic procedures?
The Boc group:
Q. How is the purity of this compound validated post-synthesis?
Purity is assessed via:
- HPLC : ≥95% purity with a C18 column (acetonitrile/water gradient).
- ¹H NMR integration : Ratios of tert-butyl (9H) to dioxaborolane (12H) protons.
- Elemental analysis : Confirms C, H, N, and B content within ±0.4% .
Q. What safety protocols are critical when handling this compound?
- Store under inert gas (Ar/N₂) at –20°C to prevent boronate ester hydrolysis.
- Use moisture-free solvents (e.g., anhydrous THF) and Schlenk techniques for air-sensitive reactions.
- PPE: Nitrile gloves, safety goggles, and lab coats .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental X-ray diffraction data and computational DFT models for this compound?
- Software : Use SHELXL for X-ray refinement and Gaussian/B3LYP/6-31G(d) for DFT geometry optimization.
- Parameters : Compare bond lengths (e.g., B–O: ~1.36 Å experimentally vs. 1.38 Å computationally) and dihedral angles (indole-boronate plane).
- Adjust basis sets (e.g., add polarization functions) to improve DFT accuracy .
Q. What strategies optimize palladium-catalyzed cross-coupling reactions using this compound as a boronate ester donor?
- Catalyst : Pd(PPh₃)₄ or Pd(dtbpf)Cl₂ for sterically hindered substrates.
- Ligands : XPhos or SPhos enhance turnover in Suzuki-Miyaura couplings.
- Solvent : Dioxane/H₂O (4:1) at 80–100°C.
- Additives : K₂CO₃ or CsF to activate the boronate ester .
Q. How does the electronic environment of the indole ring influence the reactivity of the boronate ester in transition-metal-mediated reactions?
- Electron-rich indole cores (e.g., 5-OMe substituents) increase conjugation, stabilizing the transition state in couplings.
- Electron-withdrawing groups (e.g., 6-Cl) reduce boronate electrophilicity, requiring harsher conditions .
Q. In multi-step syntheses involving this compound, how can competing reaction pathways (e.g., protodeboronation or homocoupling) be minimized?
Q. What computational approaches predict the regioselectivity of electrophilic aromatic substitution on the indole core?
Q. How does the steric bulk of the tetramethyl dioxaborolan group affect Suzuki-Miyaura coupling efficiency compared to other boronate esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
